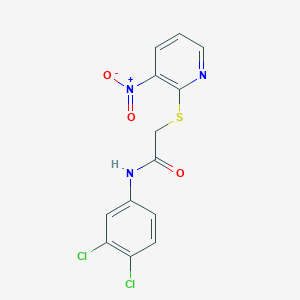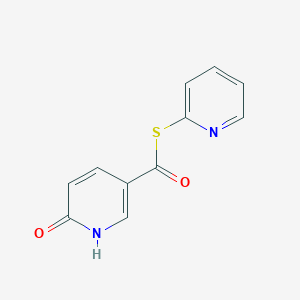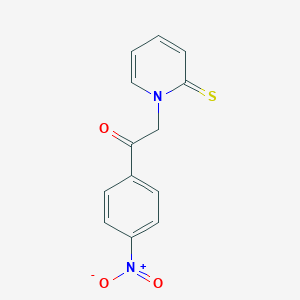
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a chemical compound that combines a trifluoromethyl-substituted benzaldehyde with a chlorinated pyridazinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6-chloro-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-(Trifluoromethyl)benzaldehyde+6-Chloro-3-pyridazinylhydrazine→4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach can enhance the yield and purity of the product while reducing reaction times and solvent usage.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Halogen atoms in the pyridazinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorinated pyridazinyl moiety can interact with specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
6-Chloro-3-pyridazinylhydrazine: Another precursor used in the synthesis.
4-Chloro-3-(trifluoromethyl)benzaldehyde: A structurally related compound with similar reactivity.
Uniqueness
4-(Trifluoromethyl)benzaldehyde (6-chloro-3-pyridazinyl)hydrazone is unique due to the combination of the trifluoromethyl group and the chlorinated pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridazin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-5-6-11(20-18-10)19-17-7-8-1-3-9(4-2-8)12(14,15)16/h1-7H,(H,19,20)/b17-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFBLWQXNFNQX-REZTVBANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)
![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)




![2-{[(6-chloro-3-pyridazinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503455.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B503456.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B503457.png)
![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B503459.png)
![2-(4-chlorophenyl)-N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide](/img/structure/B503461.png)
![2-(3,4-dimethoxyphenyl)-N-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)methyl]acetamide](/img/structure/B503462.png)
![N-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B503463.png)
